Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate
CAS No.: 1282516-41-9
Cat. No.: VC8227163
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1282516-41-9 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate |
| Standard InChI | InChI=1S/C11H10N2O3/c1-16-11(15)7-2-3-9(14)8(6-7)10-12-4-5-13-10/h2-6,14H,1H3,(H,12,13) |
| Standard InChI Key | CTTXEGIPETXPDZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2 |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2 |
Introduction
Chemical Identity and Basic Properties
Molecular Characteristics
Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate has the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate |
| CAS Registry Number | 1282516-41-9 |
| SMILES | COC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2 |
| InChIKey | CTTXEGIPETXPDZ-UHFFFAOYSA-N |
| PubChem CID | 135742047 |
The compound’s structure combines a methyl ester, a phenolic hydroxyl group, and a 1H-imidazole ring, enabling diverse reactivity and intermolecular interactions .
Synthetic Routes and Optimization
Primary Synthesis Method
The most documented synthesis involves a one-pot condensation reaction:
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Starting Materials: Methyl 4-formyl-3-hydroxybenzoate, ethanedial (40% aqueous), and ammonia (50% aqueous) .
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Reaction Conditions: Methanol solvent, stirred for 2+ hours at ambient temperature .
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Workup: Post-reaction, the mixture is concentrated, partitioned between ethyl acetate and water, and acidified to pH 5–6. The product is purified via flash chromatography, yielding 71% .
Mechanistic Insight: The reaction proceeds via imine formation between the aldehyde and ammonia, followed by cyclization to generate the imidazole ring .
Alternative Approaches
While less common, patents describe related benzoate-imidazole hybrids synthesized via:
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Microwave irradiation for rapid cyclization .
These methods remain exploratory for this specific compound but highlight scalability potential .
Structural and Spectroscopic Analysis
Functional Group Interactions
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Hydroxyl Group: The phenolic -OH exhibits acidity (pKa ~10), enabling deprotonation under basic conditions .
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Imidazole Ring: The 1H-imidazole moiety acts as a weak base (pKa ~7), participating in coordination chemistry and π-π stacking .
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Ester Group: The methyl ester is hydrolytically labile, susceptible to saponification in alkaline media .
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include ν(O-H) at ~3200 cm⁻¹, ν(C=O) at ~1700 cm⁻¹, and imidazole ring vibrations at 1600–1450 cm⁻¹ .
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NMR Data:
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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PqsR antagonists: Targeting Pseudomonas aeruginosa quorum sensing .
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Kinase inhibitors: Modulating cancer pathways via imidazole-mediated ATP binding .
Material Science
Imidazole-benzoate hybrids are explored as:
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